2,4-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine
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Description
2,4-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C16H21N3O3S2 and its molecular weight is 367.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene nucleus containing compounds show various activities . For example, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .
Biochemical Pathways
The diverse therapeutic properties of thiophene nucleus containing compounds suggest that they may interact with multiple biochemical pathways .
Result of Action
The wide range of therapeutic properties of thiophene nucleus containing compounds suggests that they may have diverse molecular and cellular effects .
Biological Activity
2,4-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a sulfonyl-piperidine moiety and additional methyl groups. Its molecular formula is C15H20N4O2S, with a molecular weight of approximately 320.41 g/mol. The structural characteristics contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, piperidine derivatives have been shown to possess antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus . The sulfonyl group enhances the compound's interaction with bacterial enzymes, potentially inhibiting their function.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further investigation in cancer therapy .
Hypoglycemic Effects
Similar compounds have demonstrated hypoglycemic activity, suggesting that this compound could also influence glucose metabolism. This effect is particularly relevant for the development of treatments for type 2 diabetes mellitus .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes like DHODH, the compound may prevent substrate access and subsequent enzymatic reactions.
- Interaction with Cellular Targets : The presence of the piperidine and thiophene groups may facilitate interactions with cellular membranes or specific receptors, leading to altered cellular signaling pathways.
- Antioxidant Properties : Some derivatives have shown antioxidant activity, which can mitigate oxidative stress in cells and contribute to their therapeutic effects.
Study 1: Antimicrobial Efficacy
A study conducted on various piperidine derivatives showed that compounds similar to this compound exhibited potent antibacterial activity against Salmonella Typhi and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .
Compound | MIC (µg/mL) | Target Strain |
---|---|---|
Compound A | 15 | E. coli |
Compound B | 10 | Staphylococcus aureus |
Test Compound | 5 | Pseudomonas aeruginosa |
Study 2: Inhibition of Dihydroorotate Dehydrogenase
In vitro assays demonstrated that the compound effectively inhibited DHODH activity in human cell lines, leading to decreased cell proliferation rates. This suggests potential applications in cancer therapy where rapid cell division is a hallmark .
Properties
IUPAC Name |
2,4-dimethyl-6-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-11-10-15(18-13(3)17-11)22-14-6-8-19(9-7-14)24(20,21)16-5-4-12(2)23-16/h4-5,10,14H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPJRFLWHFVKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.